6-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Overview
Description
6-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dihydropyrano[2,3-c]pyrazole derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl bromide with 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
6-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-(3-bromophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-4-(3,4-diethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
What sets 6-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-amino-4-[1-[(4-bromophenyl)methyl]-3-phenylpyrazol-4-yl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN6O/c1-14-20-21(18(11-26)23(27)32-24(20)29-28-14)19-13-31(12-15-7-9-17(25)10-8-15)30-22(19)16-5-3-2-4-6-16/h2-10,13,21H,12,27H2,1H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYSHPSUASXJDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CN(N=C3C4=CC=CC=C4)CC5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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